3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Overview
Description
Kaempferol-7,4’-dimethyl ether is a naturally occurring flavonoid compound found in various plant species, including Zingiber phillipseae and Betula exilis . It is known for its antioxidant, anti-inflammatory, and antimicrobial properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3,5-Dihydroxy-4’,7-dimethoxyflavone (DHDM) is the promastigote form of Leishmania donovani . Leishmania donovani is a protozoan parasite that causes visceral leishmaniasis, a severe disease affecting millions of people worldwide .
Mode of Action
The interaction studies of DHDM with zinc were carried out by UV spectra and fluorescence spectra analysis . The synthesized DHDM-Zn compound exhibited an excellent in vitro antagonistic effect against the promastigote form of L. donovani . The possible mechanisms of promastigote L. donovani cell death involve the arrest of the cell cycle in the G1 phase and residual cell count reduction .
Biochemical Pathways
donovani .
Result of Action
The result of DHDM’s action is a significant reduction in the growth rate of the promastigote form of L. donovani . This leads to a decrease in the residual cell count, contributing to the death of the parasite .
Biochemical Analysis
Biochemical Properties
3,5-Dihydroxy-4’,7-dimethoxyflavone has been shown to interact with various biomolecules. For instance, it has been found to interact with nucleic acids, forming a complex that has been investigated for various applications
Cellular Effects
The cellular effects of 3,5-Dihydroxy-4’,7-dimethoxyflavone are diverse. It has been reported to exhibit antagonistic effects against the promastigote form of Leishmania donovani, a protozoan parasite . It has also been found to interact with nucleic acids, which could potentially influence cell function .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that the fluorescence of this compound increased several-fold upon binding to dsDNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol-7,4’-dimethyl ether can be synthesized through the methylation of kaempferol. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production of kaempferol-7,4’-dimethyl ether involves the extraction of kaempferol from plant sources followed by chemical methylation. The extraction process includes solvent extraction, purification, and crystallization. The methylation step is similar to the synthetic route but scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-7,4’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of bases.
Major Products Formed
The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and various substituted derivatives .
Scientific Research Applications
Kaempferol-7,4’-dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying flavonoid chemistry and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: The parent compound of kaempferol-7,4’-dimethyl ether, known for its similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with comparable biological activities but differing in its hydroxylation pattern.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different solubility and reactivity.
Uniqueness
Kaempferol-7,4’-dimethyl ether is unique due to its specific methylation pattern, which enhances its lipophilicity and bioavailability compared to its parent compound, kaempferol . This modification also affects its interaction with biological targets, making it a valuable compound for therapeutic research.
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)17-16(20)15(19)14-12(18)7-11(22-2)8-13(14)23-17/h3-8,18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBAXKKOXPLOBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165751 | |
Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-33-6 | |
Record name | Kaempferol-7,4′-dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15486-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxy-4',7-dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIHYDROXY-4',7-DIMETHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4D3RA49HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A1: 3,5-Dihydroxy-4',7-dimethoxyflavone has been isolated from a variety of plant sources, including:
- Pogostemon cablin (Blance) Benth: This plant, also known as Patchouli, is known for its essential oil used in perfumes. []
- Tamarix aphylla L.: This species, commonly known as Athel tamarisk, is a tree known for its drought tolerance. [, ]
- Zingiber phillipseae: This plant belongs to the ginger family and is native to Southeast Asia. []
- Polyalthia parviflora: This species is a tree belonging to the Annonaceae family, commonly found in India. []
- Aletris spicata: This plant is a member of the lily family, traditionally used in Chinese medicine. []
- Argyreia acuta Lour: This climbing shrub is used in traditional medicine for various purposes. []
- Lagotis yunnanesis W.W.Smith: This species belongs to the Plantaginaceae family and is found in the Yunnan province of China. []
- Alpinia sichuanensis Z.Y.Zhu: This plant is a member of the ginger family and is native to Sichuan, China. []
Q2: What is the molecular formula and weight of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A2: The molecular formula of 3,5-Dihydroxy-4',7-dimethoxyflavone is C17H14O6. Its molecular weight is 314.28 g/mol.
Q3: What spectroscopic data is available for the structural characterization of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A3: The structures of isolated 3,5-Dihydroxy-4',7-dimethoxyflavone has been elucidated using various spectroscopic techniques, including:
- NMR (Nuclear Magnetic Resonance): This technique provides information about the number and types of atoms in a molecule and their connectivity. [, , , , , , , ]
- IR (Infrared Spectroscopy): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]
- MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, ]
- UV (Ultraviolet-Visible Spectroscopy): UV spectroscopy provides information about the compound's electronic transitions and can help identify conjugated systems, such as those found in flavonoids. []
Q4: Has 3,5-Dihydroxy-4',7-dimethoxyflavone shown any promising biological activities?
A4: Yes, research suggests 3,5-Dihydroxy-4',7-dimethoxyflavone exhibits various biological activities:
- Anti-inflammatory activity: Studies show that it can inhibit the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor (TNF-α). It was also found to inhibit T-cell proliferation, further supporting its potential as an anti-inflammatory agent. [, ]
- Antioxidant activity: The compound exhibits higher antioxidant activity compared to butylated hydroxytoluene (BHT), a common synthetic antioxidant. []
- Antibacterial activity: Studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli, common bacterial strains. []
- Hepatoprotective activity: Research suggests protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. This protection is attributed to its antioxidant, anti-apoptotic, and anti-angiogenic properties. []
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